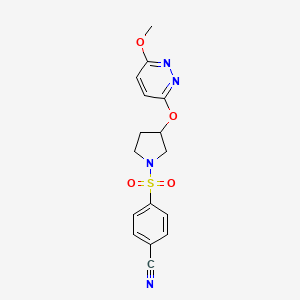
4-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile” is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is often used in medicinal chemistry to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecule contains a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . It also contains a sulfonyl group and a benzonitrile group.Physical And Chemical Properties Analysis
The molecular formula of the compound is C16H16N4O4S and its molecular weight is 360.39. Other specific physical and chemical properties are not available in the resources I have.Applications De Recherche Scientifique
Liquid Crystalline Behavior and Photophysical Properties
Compounds structurally similar to the specified chemical have been synthesized to investigate their liquid crystalline behavior and photophysical properties. The study by Ahipa et al. (2014) focuses on luminescent compounds containing methoxy pyridine, benzonitrile, and alkoxy benzene ring systems. These compounds exhibit liquid crystalline phases, with shorter chain lengths showing the nematic phase and longer chains displaying the orthorhombic columnar phase. Their optical properties suggest potential as blue-emitting materials, with absorption and emission in the UV-visible range, indicating applications in optical and electronic devices (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).
Antibacterial Activity
Another area of research involves the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives for evaluating their antibacterial activity. Bogdanowicz et al. (2013) synthesized cyanopyridine derivatives with various substituents and tested them against a range of aerobic and anaerobic bacteria. Some compounds showed significant antibacterial activity, suggesting their potential in developing new antimicrobial agents (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).
Enantiopure Bicyclic 1,2‐Oxazines
Research by Pulz et al. (2003) on the synthesis of enantiopure bicyclic 1,2-oxazines through the addition of lithiated methoxyallene to chiral cyclic nitrones highlights the compound's relevance in organic synthesis. This process leads to compounds that can further undergo transformations for the development of pharmaceuticals and bioactive molecules (Pulz, Cicchi, Brandi, & Reissig, 2003).
Herbicidal Sulfonylureas
In the agricultural sector, new fluoro intermediates for herbicidal sulfonylureas were developed by Hamprecht et al. (1999), focusing on pyrimidine and triazine intermediates. These compounds demonstrate selective post-emergence herbicidal activity in crops like cotton and wheat, indicating potential applications in agricultural chemistry (Hamprecht, Mayer, Westphalen, & Walter, 1999).
Orientations Futures
Propriétés
IUPAC Name |
4-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-23-15-6-7-16(19-18-15)24-13-8-9-20(11-13)25(21,22)14-4-2-12(10-17)3-5-14/h2-7,13H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFRECGOOSPBGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2861361.png)

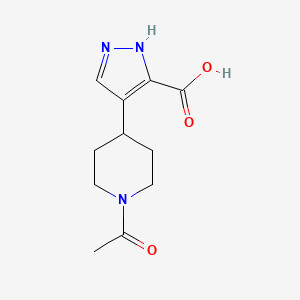
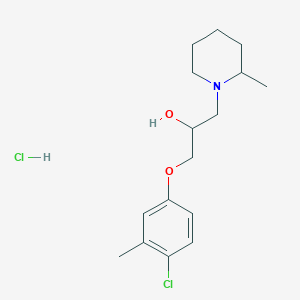
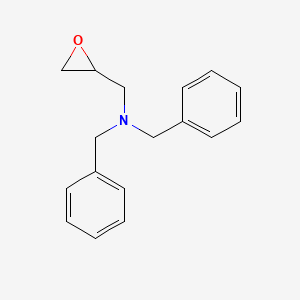

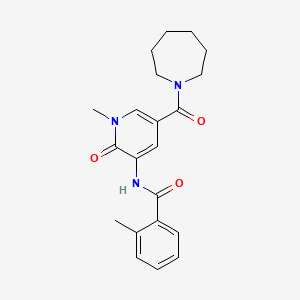
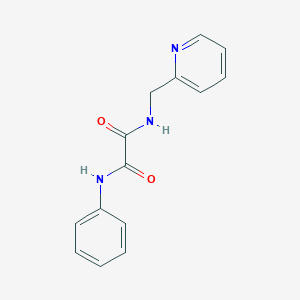
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2861372.png)
![(E)-N'-{5-[(3,4-dimethylphenyl)amino]-1H-1,2,4-triazol-3-yl}-N,N-dimethylmethanimidamide](/img/structure/B2861373.png)
![exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate](/img/no-structure.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2861378.png)
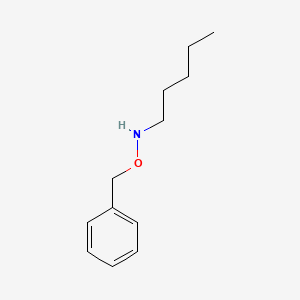
![N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-propan-2-yloxypyridine-3-carboxamide](/img/structure/B2861384.png)